2,3-Dimethylthiophene

Description

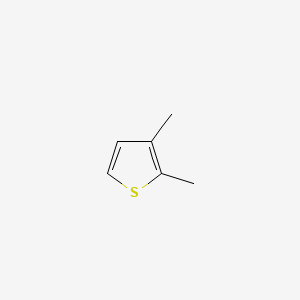

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S/c1-5-3-4-7-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYUMXXOAYSFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212550 | |

| Record name | 2,3-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,3-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

138.00 to 140.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 2,3-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

632-16-6 | |

| Record name | 2,3-Dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJY61TQ8W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-49 °C | |

| Record name | 2,3-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylthiophene: Chemical Structure, Synthesis, and Applications

Introduction

Within the vast landscape of heterocyclic chemistry, thiophene and its derivatives represent a class of compounds with profound significance in both academic research and industrial applications.[1][2] Thiophene, a five-membered aromatic ring containing a single sulfur atom, serves as a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous approved drugs.[2] Among its myriad derivatives, 2,3-dimethylthiophene is a key building block, offering a unique combination of steric and electronic properties. Its structural features make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers.[3][4]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical structure and properties, explore the most robust and field-proven synthetic methodologies with detailed protocols, and discuss its applications, particularly within the context of drug discovery.

Chemical Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound with the chemical formula C₆H₈S.[5][6] The structure consists of a planar five-membered thiophene ring substituted with two methyl groups on adjacent carbon atoms (C2 and C3). This substitution pattern breaks the symmetry seen in other isomers like 2,5-dimethylthiophene, influencing its reactivity, physical properties, and interactions with biological targets.

Structural Representation

Caption: Chemical structure of this compound.

Key Identifiers and Properties

The fundamental physicochemical properties of this compound are summarized below. These data are critical for experimental design, purification, and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 632-16-6 | [5][6][7][8] |

| Molecular Formula | C₆H₈S | [5][6][9] |

| Molecular Weight | 112.19 g/mol | [5][6][7] |

| Appearance | Colorless to pale yellow liquid | [10] |

| Boiling Point | 138-141 °C at 760 mmHg | [5][7][8][10] |

| Melting Point | -49 °C | [5][7][11] |

| Density | ~1.002 - 1.006 g/cm³ | [5][8] |

| Refractive Index (n²⁰/D) | ~1.517 - 1.521 | [8] |

| Flash Point | 22.78 °C (73.00 °F) | [10] |

| Solubility | Insoluble in water; Soluble in alcohol | [8][10] |

| IUPAC Name | This compound | [5][6] |

| SMILES | CC1=C(C)SC=C1 | [5][9] |

Synthesis of Substituted Thiophenes: Core Methodologies

The synthesis of the thiophene ring is a well-established field with several named reactions providing versatile entry points to variously substituted derivatives. For this compound and its analogues, the Paal-Knorr and Gewald syntheses are particularly relevant.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a cornerstone method for constructing five-membered heterocycles. The thiophene variant allows for the direct conversion of a 1,4-dicarbonyl compound into a thiophene using a sulfurizing agent.[12][13] This approach is valued for its reliability and the commercial availability of starting materials.

Causality and Experimental Choice: The driving force for this reaction is the formation of a stable aromatic thiophene ring. The choice of sulfurizing agent is critical; Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent are the most common.[12][14] Lawesson's Reagent is often preferred due to its higher solubility in organic solvents and milder reaction conditions, which can lead to cleaner reactions and higher yields. The reaction mechanism, while not fully elucidated, is believed to proceed through the conversion of the diketone to a bis-thioketone or a related intermediate, followed by tautomerization, cyclization, and dehydration.[12][14][15]

Logical Workflow: Paal-Knorr Synthesis

Caption: Logical workflow for the Paal-Knorr thiophene synthesis.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-Methyl-2,5-hexanedione, Lawesson's Reagent, Toluene (anhydrous), Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,5-hexanedione (1.0 eq) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 eq) to the solution portion-wise. Note: The reaction is exothermic and may evolve hydrogen sulfide (H₂S), a toxic gas. Conduct this step in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product via fractional distillation or column chromatography to yield pure this compound.

-

Gewald Aminothiophene Synthesis

The Gewald synthesis is a powerful multi-component reaction that produces highly functionalized 2-aminothiophenes.[16][17] While it does not directly yield this compound, it is a fundamentally important strategy for creating diverse thiophene libraries in drug discovery. The resulting 2-amino group is a versatile handle for further synthetic transformations.

Causality and Experimental Choice: This reaction's efficiency stems from its convergent, one-pot nature.[3][17] It begins with a Knoevenagel condensation between a ketone (e.g., 2-butanone) and an active methylene nitrile (e.g., ethyl cyanoacetate), catalyzed by a base like morpholine or piperidine.[16][18] The elemental sulfur then adds to the activated intermediate, followed by cyclization and tautomerization to form the stable 2-aminothiophene product.[16] The choice of base is crucial; it must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions. Recent advancements have demonstrated the utility of microwave irradiation and mechanochemistry to improve reaction times and yields.[16][19]

Reaction Mechanism: Gewald Synthesis

Caption: Mechanistic overview of the Gewald aminothiophene synthesis.

Representative Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Materials: 2-Butanone, Ethyl cyanoacetate, Elemental sulfur, Morpholine, Ethanol.

-

Procedure:

-

To a flask containing ethanol, add 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and finely powdered elemental sulfur (1.1 eq).

-

Add morpholine (1.2 eq) dropwise while stirring at room temperature.

-

Gently heat the mixture to 45-50 °C and maintain for 1-2 hours. The product often begins to crystallize from the solution.

-

Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from ethanol or another suitable solvent.

-

Applications in Research and Drug Development

The thiophene ring is a bioisostere of the benzene ring, but its heteroatom introduces a dipole moment and potential hydrogen bonding capabilities, which can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[2] This makes thiophene derivatives, including this compound, highly valuable scaffolds in drug design.

-

Scaffolding for Bioactive Molecules: Substituted thiophenes are integral to a wide range of pharmaceuticals, including anti-inflammatory drugs (Suprofen, Tiaprofenic acid), antipsychotics (Olanzapine), and antiplatelet agents (Clopidogrel).[2] The 2,3-dimethyl substitution pattern provides a specific steric and electronic profile that can be exploited to achieve selective binding to biological targets.

-

Modulation of Physicochemical Properties: The methyl groups on the thiophene ring enhance its lipophilicity, which can improve membrane permeability and oral bioavailability. They also influence the electronic nature of the aromatic ring, affecting its metabolic stability and interaction with receptors.

-

Advanced Materials: In materials science, this compound can be used as a monomer or precursor for the synthesis of conjugated polymers.[20] These materials have applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics (OPVs), where the thiophene unit facilitates charge transport.[4]

Conclusion

This compound is a versatile and synthetically accessible heterocyclic compound with significant utility. Its unique structural and electronic properties make it an important building block in diverse fields, most notably in medicinal chemistry and materials science. A thorough understanding of its core synthesis methodologies, such as the Paal-Knorr and Gewald reactions, empowers researchers to construct complex molecular architectures and develop novel therapeutic agents and functional materials. The protocols and mechanistic insights provided in this guide serve as a practical foundation for professionals engaged in the synthesis and application of this valuable thiophene derivative.

References

- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100. (Source available through various academic publishers; a general link to the journal is provided) URL: [Link]

- Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. (No date). Organic Chemistry Portal. URL: [Link]

- Dobelis, P., et al. (2005). Aryl Alkyl Ketones in a One-Pot Gewald Synthesis of 2-Aminothiophenes. Molecules, 10(3), 677-685. URL: [Link]

- Chemcasts. Thermophysical Properties of this compound.

- Química Organica.org. Paal–Knorr synthesis of thiophene.

- SlideShare. Synthesis of Furan and Thiophene. (2016). SlideShare. URL: [Link]

- Quora. What is the Paal-Knorr synthesis of a thiophene mechanism?.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 34295, this compound. (2026). PubChem. URL: [Link]

- NIST. Thiophene, 2,3-dimethyl-. (2025). NIST Chemistry WebBook. URL: [Link]

- Pericherla, K., et al. (2013). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2013(1), 1-42. URL: [Link]

- YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. (2021). YouTube. URL: [Link]

- Tanthapanichakoon, W., et al. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(5), 5694-5704. URL: [Link]

- Stenutz. This compound.

- ChemWhat. This compound CAS#: 632-16-6. (2025).

- The Good Scents Company. 2,3-dimethyl thiophene. (No date). The Good Scents Company. URL: [Link]

- PubChem. This compound | C6H8S | CID 34295.

- PubChemLite. This compound (C6H8S). (2025). PubChemLite. URL: [Link]

- Wikipedia. Fiesselmann thiophene synthesis.

- Semantic Scholar. Fiesselmann thiophene synthesis.

- Filo. Fiesselmann thiophene synthesis. (2024). Filo. URL: [Link]

- ResearchGate. Scheme 6. Mechanism of Fiesselmann thiophene synthesis. (No date).

- Al-Mousawi, S. M., et al. (2011). Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives. Molecules, 16(5), 3730-3739. URL: [Link]

- Human Metabolome Database. Showing metabocard for this compound (HMDB0032977). (2012). HMDB. URL: [Link]

- ChemSynthesis. This compound. (2025). ChemSynthesis. URL: [Link]

- MySkinRecipes. This compound.

- Science of Synthesis. The synthesis and chemistry of 2,3-dihydrothiophene.

- FooDB. Showing Compound this compound (FDB010964). (2010). FooDB. URL: [Link]

- Organic Chemistry Portal. 2,3-Dihydrothiophene synthesis. (No date). Organic Chemistry Portal. URL: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 2,5-Dimethylthiophene in Industry. (No date). NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Scribd. 1fiesselmann Thiophene Synthesis.

- Asati, V., et al. (2021). Therapeutic importance of synthetic thiophene. Journal of the Indian Chemical Society, 98(10), 100161. URL: [Link]

- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1185-1215. URL: [Link]

- Al-Awadi, F., et al. (2022). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Pharmaceuticals, 15(11), 1361. URL: [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. nbinno.com [nbinno.com]

- 5. chem-casts.com [chem-casts.com]

- 6. Thiophene, 2,3-dimethyl- [webbook.nist.gov]

- 7. This compound | C6H8S | CID 34295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. PubChemLite - this compound (C6H8S) [pubchemlite.lcsb.uni.lu]

- 10. 2,3-dimethyl thiophene, 632-16-6 [thegoodscentscompany.com]

- 11. This compound [stenutz.eu]

- 12. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 14. chemistry1.quora.com [chemistry1.quora.com]

- 15. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 16. Gewald reaction - Wikipedia [en.wikipedia.org]

- 17. d-nb.info [d-nb.info]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]

- 20. This compound [myskinrecipes.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2,3-Dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Signature of 2,3-Dimethylthiophene

In the landscape of organic chemistry and drug development, the precise and unambiguous characterization of molecular structure is paramount. This compound (C₆H₈S), a substituted five-membered aromatic heterocycle, serves as a valuable building block in the synthesis of various pharmaceutical and materials science compounds.[1][2] Its biological and electronic properties are intrinsically linked to its molecular architecture. This guide provides a comprehensive exploration of the spectroscopic data of this compound, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectra. By understanding the interplay between molecular structure and spectral output, researchers can confidently identify, quantify, and utilize this important chemical entity.

This document moves beyond a simple cataloging of data. It is designed to provide a deeper understanding of the causal relationships behind the observed spectral features, empowering researchers to not only verify the identity of this compound but also to apply these principles to the characterization of related molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a planar, aromatic thiophene ring with two methyl groups attached to adjacent carbon atoms (C2 and C3). This substitution pattern breaks the symmetry observed in thiophene itself, leading to a more complex and informative set of spectroscopic signals. The molecular weight of this compound is 112.19 g/mol .[1]

A multi-spectroscopic approach is essential for the complete structural elucidation of organic molecules.[3] Each technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, providing information on the chemical environment, connectivity, and number of protons and carbon atoms.

-

Infrared (IR) Spectroscopy: Identifies the functional groups and provides insights into the vibrational modes of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation patterns, which can confirm the molecular formula and aspects of the structure.

-

UV-Vis Spectroscopy: Probes the electronic transitions within the molecule, offering information about conjugation and the presence of chromophores.

The following sections will delve into the specific spectroscopic data for this compound, providing both the raw data and a detailed interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the intricate connectivity of atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two methyl groups and the two protons on the thiophene ring. Due to the asymmetry of the molecule, the two methyl groups and the two ring protons are chemically non-equivalent and should, therefore, have different chemical shifts.

Predicted ¹H NMR Data:

While a publicly available experimental spectrum for this compound is not readily found in the initial search, we can predict the approximate chemical shifts based on the known effects of substituents on the thiophene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~6.7-6.9 | Doublet | ~5.0 |

| H-5 | ~6.9-7.1 | Doublet | ~5.0 |

| 2-CH₃ | ~2.2-2.4 | Singlet | - |

| 3-CH₃ | ~2.0-2.2 | Singlet | - |

Interpretation:

-

Ring Protons (H-4 and H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling to each other. The coupling constant of approximately 5.0 Hz is typical for vicinal coupling between protons on a thiophene ring. The proton at the 5-position (H-5) is generally observed at a slightly higher chemical shift (downfield) than the proton at the 4-position (H-4) due to the electronic effects of the sulfur atom and the adjacent methyl groups.

-

Methyl Protons (2-CH₃ and 3-CH₃): The two methyl groups are attached to sp²-hybridized carbon atoms of the aromatic ring and are expected to appear as singlets in the upfield region of the spectrum. The methyl group at the 2-position is often slightly deshielded compared to the one at the 3-position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, we expect to see six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~135-140 |

| C-3 | ~130-135 |

| C-4 | ~120-125 |

| C-5 | ~125-130 |

| 2-CH₃ | ~14-16 |

| 3-CH₃ | ~12-14 |

Interpretation:

-

Ring Carbons (C-2, C-3, C-4, C-5): The four carbon atoms of the thiophene ring will appear in the aromatic region of the spectrum (typically 100-150 ppm). The carbons bearing the methyl groups (C-2 and C-3) will be the most downfield due to the substitution effect. The chemical shifts of C-4 and C-5 will be further upfield.

-

Methyl Carbons (2-CH₃ and 3-CH₃): The two methyl carbons will appear in the aliphatic region of the spectrum (typically 10-30 ppm).

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a concentrated sample).

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 128 scans or more).

-

Process the data similarly to the ¹H spectrum.

-

Caption: Workflow for NMR-based structural elucidation of this compound.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying the types of chemical bonds present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific functional groups.

FT-IR Spectroscopic Data:

An FTIR spectrum of this compound is available from sources such as the Sigma-Aldrich collection.[1] The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| 2950-2850 | Medium-Strong | Aliphatic C-H stretch (from CH₃ groups) |

| ~1500-1400 | Medium | C=C aromatic ring stretching |

| ~1450 & ~1375 | Medium | CH₃ bending |

| ~850-700 | Strong | C-H out-of-plane bending |

| ~700-600 | Medium | C-S stretch |

Interpretation:

-

C-H Stretching: The weak absorption around 3100 cm⁻¹ is characteristic of the C-H stretching vibration of the protons attached to the aromatic thiophene ring. The stronger absorptions in the 2950-2850 cm⁻¹ region are due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.

-

Ring Stretching: The absorptions in the 1500-1400 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic thiophene ring.

-

Methyl Bending: The bands around 1450 cm⁻¹ and 1375 cm⁻¹ correspond to the asymmetric and symmetric bending vibrations (deformations) of the methyl groups, respectively.

-

C-H Out-of-Plane Bending: The strong absorptions in the 850-700 cm⁻¹ region are characteristic of the out-of-plane bending of the C-H bonds on the thiophene ring. The exact position of these bands can be diagnostic of the substitution pattern.

-

C-S Stretching: The C-S stretching vibration in thiophenes typically appears in the 700-600 cm⁻¹ region.[4]

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the neat (undiluted) spectrum can be easily obtained using the salt plate method.

-

Sample Preparation:

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, and gently rotate the plates to spread the liquid into a thin film.

-

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument has been recently purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the transmittance or absorbance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Mass Spectrometry Data (Electron Ionization):

The mass spectrum of this compound has been reported in the NIST Mass Spectrometry Data Center.[1]

-

Molecular Ion (M⁺): m/z = 112

-

Major Fragment Ions (m/z): 97 (base peak), 111

Interpretation of the Fragmentation Pattern:

-

Molecular Ion (m/z = 112): The peak at m/z = 112 corresponds to the molecular ion [C₆H₈S]⁺, confirming the molecular weight of this compound.

-

[M-1]⁺ Ion (m/z = 111): A peak at m/z = 111 is observed, which corresponds to the loss of a single hydrogen atom. This is a common fragmentation for aromatic compounds.

-

Base Peak (m/z = 97): The most intense peak in the spectrum (the base peak) is at m/z = 97. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable thienyl cation. The loss of a methyl group is a very favorable fragmentation pathway for methylated aromatic compounds.[5]

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample (e.g., 250 °C).

-

GC Column: Use a capillary column suitable for the separation of nonpolar to moderately polar compounds (e.g., a DB-5ms column).

-

Oven Program: Program the oven temperature to start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Use a high-purity inert gas, typically helium, as the carrier gas at a constant flow rate.

-

Mass Spectrometer:

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Set the mass range to scan over a range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume of the sample solution (e.g., 1 µL) into the GC.

-

The compound will be separated from the solvent and any impurities as it travels through the column.

-

As the compound elutes from the column, it will enter the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrum is recorded as a function of retention time.

-

The resulting mass spectrum can be compared to library spectra for identification.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. For this compound, the π-electrons of the aromatic ring are responsible for the UV absorption.

UV-Vis Spectroscopic Data:

While specific experimental UV-Vis data for this compound was not found in the initial searches, we can infer its properties based on data for related thiophene derivatives. Thiophene itself exhibits a strong absorption maximum around 231 nm. Alkyl substitution on the thiophene ring typically causes a bathochromic (red) shift of the absorption maximum.[6]

Expected UV-Vis Data:

-

λ_max: ~235-245 nm

-

Solvent: A non-polar solvent like hexane or ethanol is typically used.

Interpretation:

The absorption in this region is attributed to a π → π* transition within the conjugated system of the thiophene ring. The methyl groups, being weakly electron-donating, slightly increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap for the electronic transition and thus a shift to a longer wavelength compared to unsubstituted thiophene.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 absorbance units.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Place the blank solution in the reference beam path.

-

Place the sample solution in the sample beam path.

-

-

Data Acquisition:

-

Scan a range of wavelengths, for example, from 200 to 400 nm.

-

The instrument will record the absorbance of the sample as a function of wavelength.

-

The wavelength of maximum absorbance (λ_max) should be identified.

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may be harmful if swallowed, inhaled, or absorbed through the skin.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the aromatic ring and alkyl substituents, the mass spectrum verifies the molecular weight and key fragmentation pathways, and the UV-Vis spectrum probes the electronic nature of the conjugated system. This in-depth guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this compound and providing a foundational understanding for the spectroscopic analysis of related heterocyclic compounds.

References

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. (n.d.).

- Mono-, di-, and trisubstituted acyl- and alkylthiophenes. 2. Mass spectrometry. (1975). Journal of Agricultural and Food Chemistry, 23(5), 953–956. [Link]

- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).

- FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. (2025).

- Spectral Database for Organic Compounds, SDBS. (n.d.). UW-Madison Libraries.

- Spectral Database for Organic Compounds. (n.d.). Bioregistry.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Chemistry. [Link]

- This compound. (n.d.). PubChem.

- The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.).

- Showing metabocard for this compound (HMDB0032977). (n.d.). Human Metabolome Database.

- Thiophene, 2,3-dimethyl-. (n.d.). NIST WebBook.

- Employing MALDI-MS on Poly(alkylthiophenes): Analysis of Molecular Weights, Molecular Weight Distributions, End-Group Structures, and End-Group Modifications. (1999). Macromolecules, 32(13), 4254–4261. [Link]

- Spectral Database for Organic Compounds. (2023).

- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... (2021).

- Introduction to the Spectral Data Base (SDBS). (n.d.).

- This compound (C6H8S). (n.d.). PubChemLite.

- UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory. (2020). The Journal of Physical Chemistry B, 124(49), 11236–11247. [Link]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- AIST:Spectral Database for Organic Compounds,SDBS. (n.d.).

- 2,3-dimethyl thiophene, 632-16-6. (n.d.). The Good Scents Company.

- Evolution of UV/Vis absorption spectra of a solution of 13 a in CH 2 Cl... (n.d.). ResearchGate.

- fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). (n.d.). Human Metabolome Database.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- This compound - 632-16-6, C6H8S, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. (2006). ChemPhysChem, 7(3), 663-673. [Link]

- Fragmentation (mass spectrometry). (n.d.). In Wikipedia.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- 2,5-Dimethyl-thiophene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 2,5-Dimethyl-thiophene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate.

Sources

- 1. This compound | C6H8S | CID 34295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. journalwjarr.com [journalwjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. 2,3-dimethyl thiophene, 632-16-6 [thegoodscentscompany.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of 2,3-Dimethylthiophene

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,3-dimethylthiophene, tailored for researchers, scientists, and professionals in drug development. We will delve into the intricacies of 1H NMR, 13C NMR, and advanced 2D NMR techniques, offering insights grounded in established scientific principles to facilitate the unambiguous structural elucidation of this important heterocyclic compound. This compound serves as a crucial building block in the synthesis of various organic materials and pharmaceuticals, making a thorough understanding of its spectral characteristics essential.[1]

Fundamental Principles of NMR Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For the analysis of this compound (C₆H₈S), we are primarily interested in the ¹H (proton) and ¹³C (carbon-13) isotopes. The chemical environment of each nucleus dictates its resonance frequency, which is reported as a chemical shift (δ) in parts per million (ppm). Furthermore, the interaction between neighboring nuclear spins gives rise to spin-spin coupling, which provides valuable information about the connectivity of atoms within the molecule.

The structure and numbering scheme of this compound are fundamental to interpreting its NMR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the two methyl groups and the two protons on the thiophene ring.

Expected Chemical Shifts and Multiplicities:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-CH₃ | ~2.2 - 2.4 | Singlet (or narrowly split) | - |

| 3-CH₃ | ~2.0 - 2.2 | Singlet (or narrowly split) | - |

| H4 | ~6.6 - 6.8 | Doublet | ~5.0 - 6.0 (³JH4-H5) |

| H5 | ~6.8 - 7.0 | Doublet | ~5.0 - 6.0 (³JH4-H5) |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the fine splitting patterns and achieving better signal dispersion, which is particularly useful for distinguishing between closely resonating protons. Deuterated chloroform (CDCl₃) is a common solvent for this analysis due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for chemical shift referencing.[2]

In-depth Interpretation:

-

Methyl Protons (2-CH₃ and 3-CH₃): The two methyl groups are in different chemical environments. The methyl group at the C2 position is adjacent to the sulfur atom, which is more electronegative than a carbon atom. This proximity to the sulfur atom typically results in a slight downfield shift for the 2-CH₃ protons compared to the 3-CH₃ protons. In many spectra, these two singlets may be very close and could potentially overlap at lower magnetic field strengths.

-

Thiophene Ring Protons (H4 and H5): The protons at the C4 and C5 positions of the thiophene ring are coupled to each other, resulting in a pair of doublets. The coupling constant, ³JH4-H5, is typically in the range of 5.0-6.0 Hz, which is characteristic of vicinal coupling in five-membered aromatic heterocycles. The relative chemical shifts of H4 and H5 can be influenced by the electron-donating nature of the methyl groups.

-

Long-Range Coupling: While not always resolved, long-range couplings can exist between the methyl protons and the ring protons. For instance, a four-bond coupling (⁴J) between the 2-CH₃ protons and H5, and a five-bond coupling (⁵J) between the 3-CH₃ protons and H5 might be observed, leading to a slight broadening or fine splitting of the signals.[3][4]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals, corresponding to the six carbon atoms in the molecule.

Expected Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~130 - 135 |

| C3 | ~128 - 133 |

| C4 | ~122 - 127 |

| C5 | ~125 - 130 |

| 2-CH₃ | ~13 - 16 |

| 3-CH₃ | ~12 - 15 |

Trustworthiness of Protocol: To ensure accurate assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. DEPT-135 and DEPT-90 experiments will differentiate between CH, CH₂, and CH₃ carbons. In the case of this compound, the DEPT-135 spectrum will show positive signals for the CH (C4 and C5) and CH₃ carbons, while the quaternary carbons (C2 and C3) will be absent. A DEPT-90 experiment will only show signals for the CH carbons (C4 and C5).

In-depth Interpretation:

-

Quaternary Carbons (C2 and C3): The carbons bearing the methyl groups, C2 and C3, are quaternary and will appear in the downfield region of the aliphatic carbon spectrum. The carbon adjacent to the sulfur atom (C2) is generally expected to be slightly more deshielded (further downfield) than C3.

-

Ring CH Carbons (C4 and C5): The protonated carbons of the thiophene ring, C4 and C5, will resonate in the aromatic region. Their precise chemical shifts can be influenced by the electronic effects of the methyl substituents.

-

Methyl Carbons (2-CH₃ and 3-CH₃): The methyl carbons will appear in the upfield region of the spectrum, typically between 10 and 20 ppm. Similar to the proton signals, the 2-CH₃ carbon may be slightly deshielded compared to the 3-CH₃ carbon.

2D NMR Spectral Analysis for Unambiguous Assignments

For a definitive structural confirmation and to resolve any ambiguities in the 1D spectra, a suite of 2D NMR experiments is indispensable.[5][6]

4.1. COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. In the COSY spectrum of this compound, a cross-peak will be observed between H4 and H5, confirming their vicinal relationship.[7][8][9] This is a critical piece of evidence for establishing the connectivity of the thiophene ring protons.

Caption: COSY correlation for this compound.

4.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon nuclei (¹H-¹³C).[10] This is an essential tool for assigning the protonated carbons. The HSQC spectrum will show correlations between:

-

H4 and C4

-

H5 and C5

-

2-CH₃ protons and the 2-CH₃ carbon

-

3-CH₃ protons and the 3-CH₃ carbon

Caption: HSQC one-bond correlations in this compound.

4.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly powerful for assigning quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations for this compound include:

-

2-CH₃ protons to: C2 (²J), C3 (³J)

-

3-CH₃ protons to: C3 (²J), C2 (³J), C4 (³J)

-

H4 to: C3 (²J), C5 (²J), C2 (³J)

-

H5 to: C4 (²J), C2 (³J)

These long-range couplings provide definitive evidence for the placement of the methyl groups and the connectivity of the thiophene ring.[11]

Sources

- 1. This compound [myskinrecipes.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cosy,nosy | PPTX [slideshare.net]

- 10. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000030) [hmdb.ca]

- 11. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]

Mass spectrometry fragmentation of 2,3-Dimethylthiophene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dimethylthiophene

Authored by a Senior Application Scientist

Introduction

This compound (C₆H₈S) is a heterocyclic aromatic compound belonging to the thiophene family.[1] It is a volatile organic compound found in some natural products and is of interest to researchers in fields ranging from environmental analysis to flavor and fragrance chemistry.[1][2] Understanding the mass spectral behavior of this molecule is crucial for its unambiguous identification in complex matrices, typically by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed examination of the fragmentation pathways of this compound under Electron Ionization (EI), offering insights for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation.

1. Principles of Electron Ionization (EI) for Thiophene Analysis

Electron Ionization (EI) is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize gas-phase analyte molecules.[3][4] This process involves the ejection of a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).[3]

For heteroaromatic compounds like this compound, ionization preferentially occurs by removing one of the non-bonding (lone pair) electrons from the sulfur atom, as these are the highest energy electrons in the molecule.[5]

The 70 eV of energy imparted to the molecule is substantial, leading to extensive and reproducible fragmentation.[4] This fragmentation is not random; it follows predictable pathways that are dictated by the structure of the molecule, such as the cleavage of the weakest bonds and the formation of the most stable resulting cations and radicals.[6] Analyzing these fragmentation patterns provides a molecular fingerprint that is invaluable for structural confirmation.

2. The Mass Spectrum of this compound

Upon introduction into the ion source of a mass spectrometer, this compound undergoes ionization and subsequent fragmentation. The resulting mass spectrum is characterized by several key ions. The data presented below is compiled from the NIST Mass Spectrometry Data Center.[7][8]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Ion Identity | Notes |

| 112 | ~75% | [C₆H₈S]•⁺ | Molecular Ion (M•⁺) |

| 111 | ~65% | [C₆H₇S]⁺ | [M-H]⁺ |

| 97 | 100% | [C₅H₅S]⁺ | [M-CH₃]⁺ (Base Peak) |

| 71 | ~20% | [C₄H₃S]⁺ | Further Fragmentation |

| 59 | ~15% | [C₃H₃S]⁺ | Further Fragmentation |

| 45 | ~30% | [CHS]⁺ | Thioformyl Cation |

3. Core Fragmentation Pathways

The fragmentation of this compound is dominated by cleavages initiated at the thiophene ring and its methyl substituents. The stability of the aromatic thiophene ring influences the observed fragmentation routes.

3.1. Formation of the Molecular Ion (m/z 112)

The process begins with the electron ionization of the this compound molecule, resulting in the formation of the molecular ion radical cation, [C₆H₈S]•⁺, with an m/z of 112.[7][8]

3.2. Formation of the [M-H]⁺ Ion (m/z 111)

A significant peak is observed at m/z 111, corresponding to the loss of a single hydrogen atom ([M-H]⁺). This fragmentation is common in alkyl-substituted aromatic compounds. The hydrogen is likely lost from one of the methyl groups, leading to the formation of a stable thienyl-methylium type cation. This structure is stabilized by resonance, delocalizing the positive charge across the aromatic ring.

3.3. Formation of the Base Peak [M-CH₃]⁺ (m/z 97)

The most abundant ion in the spectrum, the base peak, is observed at m/z 97. This ion is formed by the loss of a methyl radical (•CH₃) from the molecular ion.[7] This process is an example of a benzylic-type cleavage, which is a highly favored fragmentation pathway. The bond between the thiophene ring and a methyl group (a C-C bond) is weaker than the C-H bonds or the bonds within the aromatic ring. Cleavage of this bond results in the formation of a highly stable thiophene-methylium cation. The stability of this cation is the primary driving force for this fragmentation, making it the most probable fragmentation event.

Diagram: Primary Fragmentation Pathways of this compound

Caption: Primary ionization and fragmentation of this compound.

3.4. Subsequent Fragmentation

The base peak at m/z 97 can undergo further fragmentation, although these pathways result in ions of lower abundance. The loss of acetylene (C₂H₂) from the m/z 97 ion can lead to the formation of the ion at m/z 71 ([C₃H₃S]⁺). Other smaller fragments, such as the thioformyl cation ([CHS]⁺) at m/z 45, arise from more extensive ring cleavage and rearrangement processes.

4. Experimental Protocol: GC-MS Analysis

The following outlines a standard methodology for the analysis of this compound. This protocol serves as a validated starting point for researchers.

4.1. Sample Preparation

-

Prepare a stock solution of this compound at 1000 µg/mL in methanol.

-

Perform serial dilutions using methanol to create working standards at concentrations appropriate for the instrument's sensitivity (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

For unknown sample analysis, dissolve or dilute the sample matrix in a suitable solvent (e.g., hexane, dichloromethane) to a final concentration within the calibrated range.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.[9]

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.[3]

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Diagram: Standard GC-MS Workflow for Volatile Analysis

Caption: General workflow for GC-MS analysis of this compound.

The mass spectrum of this compound is defined by a clear molecular ion at m/z 112 and a dominant base peak at m/z 97, resulting from a stable benzylic-type cleavage and the loss of a methyl radical. The presence of a significant [M-H]⁺ ion at m/z 111 further characterizes its fragmentation pattern. By understanding these core fragmentation pathways, scientists can confidently identify this compound in complex mixtures and differentiate it from its isomers. This guide provides the foundational knowledge and a validated experimental framework to support researchers in their analytical endeavors.

References

- Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-9.

- Various Authors. (n.d.). Studies in the Heterocyclic Compounds: II. The Mass Spectra of Some Thiophene-Sulfonyl Derivatives. ResearchGate.

- Wishart DS, et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Res, 50(D1):D622-D631. This compound (HMDB0032977).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34295, this compound.

- NIST. (n.d.). Thiophene, 2,3-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- PubChemLite. (n.d.). This compound (C6H8S).

- Potapov, V. A., et al. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.

- University of Arizona. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry.

- Aarhus University. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

- ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- The Good Scents Company. (n.d.). 2,3-dimethyl thiophene.

- LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts.

- Singh, P., et al. (2021). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate.

- Wikipedia contributors. (n.d.). Electron ionization. Wikipedia.

- LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Chemistry LibreTexts.

Sources

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0032977) [hmdb.ca]

- 2. 2,3-dimethyl thiophene, 632-16-6 [thegoodscentscompany.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. thiele.ruc.dk [thiele.ruc.dk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound | C6H8S | CID 34295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiophene, 2,3-dimethyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 2,3-Dimethylthiophene

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2] Among these, this compound (CAS No. 632-16-6) serves as a critical building block in organic synthesis.[3] Its unique substitution pattern—with methyl groups on adjacent carbons of the thiophene ring—imparts specific reactivity and physical characteristics that are essential for synthetic chemists to understand. This guide offers a comprehensive overview of the physical and chemical properties of this compound, providing field-proven insights into its handling, reactivity, and application, particularly in the context of drug discovery and materials science.

Molecular and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong odor.[3] The presence of the sulfur heteroatom and the two methyl groups defines its molecular structure and resulting physicochemical properties. Understanding these core properties is the first step in its effective application in the laboratory.

The molecular formula is C₆H₈S, with a molecular weight of approximately 112.19 g/mol .[4][5][6] This structural information is the foundation for all its chemical behaviors.

Data Presentation: Core Physicochemical Properties

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈S | [3][4][5][6] |

| Molecular Weight | 112.19 g/mol | [4][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Melting Point | -49 °C | [6][7][8][9] |

| Boiling Point | 138-142 °C @ 760 mmHg | [4][5][6][7] |

| Density | ~1.002 - 1.006 g/cm³ at 20°C | [7][9][10] |

| Flash Point | 22.78 - 26 °C (73 - 79 °F) | [4][5][10] |

| Refractive Index | ~1.517 - 1.521 at 20°C | [7][10][11] |

| Solubility | Insoluble in water; Soluble in alcohol | [3][4][5][7] |

| Vapor Pressure | ~6.4 mmHg @ 25 °C | [4][7] |

| CAS Number | 632-16-6 | [3][5][6][7] |

Spectroscopic Profile

Characterization of this compound is routinely achieved through standard spectroscopic methods. The resulting spectra provide a unique fingerprint for identity and purity confirmation.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound typically shows a prominent molecular ion peak (M+) at m/z 112, corresponding to its molecular weight.[6][12] A significant peak is also observed at m/z 97, which corresponds to the loss of a methyl group, a common fragmentation pattern for methylated aromatic compounds.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for this compound include C-H stretching from the methyl groups and the aromatic ring, as well as characteristic C=C and C-S stretching vibrations of the thiophene ring.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is definitive for its structure. It will show two singlets for the two non-equivalent methyl groups and two doublets in the aromatic region for the two protons on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals, corresponding to the four unique carbons of the thiophene ring and the two methyl carbons.

-

Chemical Reactivity and Synthesis

The reactivity of the thiophene ring is analogous to that of other electron-rich aromatic systems like benzene, though it is generally more reactive. The two methyl groups in this compound are electron-donating, further activating the ring towards electrophilic aromatic substitution.

Causality of Reactivity: The methyl groups at the C2 and C3 positions enhance the electron density of the thiophene ring. This activation is most pronounced at the C5 position (the free α-position), which is electronically favored for electrophilic attack due to resonance stabilization of the intermediate sigma complex. The C4 position is less activated. This regioselectivity is a critical consideration in synthetic planning. For instance, formylation of this compound is known to yield an aldehyde with the functional group at the C5 position.[5][13]

Diagram: Regioselectivity in Electrophilic Substitution

Caption: Preferred site of electrophilic attack on this compound.

Synthesis: this compound is commonly used as a starting material but can also be synthesized. A general approach to substituted thiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[14] More specialized syntheses might involve cyclization reactions of appropriate sulfur-containing precursors.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate.[3]

-

Pharmaceuticals and Agrochemicals: The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] this compound serves as a precursor for more complex molecules where the substituted thiophene core is essential for biological activity.[3][15] For example, derivatives of tetrahydro-benzothiophene, which can be synthesized from precursors like dimethylthiophene, have been explored as potent modulators for therapeutic targets like the RORγt nuclear receptor.[16]

-

Materials Science: Thiophene-based units are fundamental to the development of conjugated polymers. These materials are used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[9] The methyl groups on the this compound unit can influence the solubility, processing, and electronic properties of the resulting polymers.[9][15]

Safety and Handling

As a flammable and potentially harmful chemical, proper safety protocols are mandatory when handling this compound.

-

Hazards: It is classified as a flammable liquid and vapor.[7][17] It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[7][17]

-

Storage: Store in a cool, dry, and well-ventilated area designated for flammables.[3][5][10] Keep containers tightly closed and away from heat, sparks, open flames, and strong oxidizing agents.[5][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[17][18] All work should be conducted in a well-ventilated fume hood.[17]

-

Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place in a suitable container for disposal.[7] Eliminate all ignition sources.[7]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a representative electrophilic substitution reaction, demonstrating the regioselective formylation of this compound at the C5 position. This self-validating system relies on the inherent reactivity of the substrate to produce the expected product, which can be confirmed by spectroscopic analysis.

Diagram: Experimental Workflow for Formylation

Caption: General workflow for the Vilsmeier-Haack formylation of this compound.

Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in an ice bath.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the cooled POCl₃ with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of an appropriate solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting crude aldehyde by column chromatography on silica gel or by vacuum distillation to yield this compound-5-carbaldehyde.

References

- 2,3-dimethyl thiophene, 632-16-6. (n.d.). The Good Scents Company.

- This compound. (n.d.). Stenutz.

- This compound CAS#: 632-16-6. (n.d.). ChemWhat.

- This compound. (n.d.). PubChem.

- Thermophysical Properties of this compound. (n.d.). Chemcasts.

- This compound. (n.d.). MySkinRecipes.

- PubChem. (n.d.). This compound.

- This compound, 97%. (n.d.). Fisher Scientific.

- This compound. (n.d.). ChemSynthesis.

- Showing metabocard for this compound (HMDB0032977). (n.d.). Human Metabolome Database.

- Block, E. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Georg Thieme Verlag.

- 2,3-Dihydrothiophene synthesis. (n.d.). Organic Chemistry Portal.

- The Versatile Applications of 2,5-Dimethylthiophene in Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Thiophene, 2,3-dimethyl-. (n.d.). NIST WebBook.

- Showing Compound this compound (FDB010964). (n.d.). FooDB.

- Thiophene, 2,5-dimethyl-. (n.d.). NIST WebBook.

- Therapeutic importance of synthetic thiophene. (2016). Journal of Saudi Chemical Society.

- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry.

- This compound (C6H8S). (n.d.). PubChemLite.

- Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2022). MDPI.

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2020). Molecules.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2,3-dimethyl thiophene, 632-16-6 [thegoodscentscompany.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound | C6H8S | CID 34295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(632-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. This compound [myskinrecipes.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. Thiophene, 2,3-dimethyl- [webbook.nist.gov]

- 13. H31641.06 [thermofisher.com]

- 14. sciforum.net [sciforum.net]

- 15. nbinno.com [nbinno.com]

- 16. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Foreword: Understanding the 2,3-Dimethylthiophene Core

An In-depth Technical Guide to the Reactivity of the 2,3-Dimethylthiophene Ring

To the researchers, medicinal chemists, and material scientists exploring the vast potential of heterocyclic chemistry, this guide offers a deep dive into the reactivity of a deceptively simple yet remarkably versatile scaffold: this compound. Unlike its parent, thiophene, the strategic placement of two methyl groups at the C2 and C3 positions fundamentally alters the electronic landscape of the ring. This substitution pattern imbues the molecule with a distinct reactivity profile that, when properly understood and leveraged, provides a powerful toolkit for the synthesis of complex molecular architectures. This document moves beyond a simple recitation of reactions; it aims to elucidate the underlying principles—the causality—that govern the chemical behavior of this nucleus, providing you with the predictive power necessary for rational design in drug discovery and materials science.

Chapter 1: The Electronic Architecture and its Influence on Reactivity

The reactivity of any aromatic system is dictated by its electronic nature. Thiophene itself is considered an electron-rich aromatic heterocycle, more reactive towards electrophiles than benzene.[1][2] This is due to the participation of one of the sulfur atom's lone pairs in the π-electron system, creating a delocalized sextet over a five-membered ring.[3][4]

The introduction of two methyl groups at the C2 and C3 positions significantly amplifies this electron-rich character. Methyl groups are classic electron-donating groups (EDGs) through a hyperconjugation effect. Their presence increases the electron density of the thiophene ring, making it even more nucleophilic and thus more susceptible to attack by electrophiles.

Crucially, this electronic donation is not uniform. The synergistic effect of the C2 and C3 methyl groups preferentially enriches the C5 (α) position, and to a lesser extent, the C4 (β) position. This directed electron density is the primary determinant for the regioselectivity observed in nearly all substitution reactions involving this ring. Consequently, electrophilic attack will overwhelmingly occur at the sterically unhindered and electronically activated C5 position.

Chapter 2: Electrophilic Aromatic Substitution (SEAr): The Signature Reaction

Electrophilic aromatic substitution (SEAr) is the hallmark reaction of this compound. The heightened nucleophilicity of the ring allows these reactions to proceed under milder conditions than those typically required for benzene.

General Mechanism and Regioselectivity

The SEAr mechanism proceeds via a two-step pathway:

-

Attack on the Electrophile: The π-system of the this compound ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product.[4]